molecular formula C15H22N2O4 B11479560 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine

1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine

Cat. No.: B11479560
M. Wt: 294.35 g/mol
InChI Key: ZRUYCQABDITGPJ-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine (CAS Number: 136616-34-7) is a nitrophenoxy-propyl piperidine compound with the molecular formula C15H22N2O4 and a molecular weight of 294.346 g/mol . This chemical features a piperidine moiety linked via a propyl chain to a 2-methoxy-4-nitrophenoxy group, a structure that suggests its utility as a valuable intermediate in organic synthesis and medicinal chemistry research. The nitrophenyl and piperidine components are common pharmacophores found in compounds screened for various biological activities. Piperidine derivatives are extensively studied in preclinical research for their interaction with the central nervous system and have been explored for their potential pharmacological profiles . As a building block, this compound can be used in the design and synthesis of novel molecules for research applications, including the development of potential neuroleptic agents and the study of structure-activity relationships (SAR) . Researchers can leverage this chemical for further functionalization, given the reactivity of its aromatic nitro group and the secondary amine of the piperidine ring. It is supplied as a high-purity material for research purposes. This product is For Research Use Only. Not intended for diagnostic or therapeutic, household, or other uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

1-[3-(2-methoxy-4-nitrophenoxy)propyl]piperidine

InChI

InChI=1S/C15H22N2O4/c1-20-15-12-13(17(18)19)6-7-14(15)21-11-5-10-16-8-3-2-4-9-16/h6-7,12H,2-5,8-11H2,1H3

InChI Key

ZRUYCQABDITGPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN2CCCCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Piperidine Derivatives

A widely adopted strategy involves the alkylation of 2-methoxy-4-nitrophenol with a propyl-linked piperidine precursor. In a representative protocol, 5-fluoro-2-nitrobenzyl ether reacts with piperidone hydrochloride in the presence of tetrabutylammonium bromide (10–20 mol%) as a phase-transfer catalyst . The reaction proceeds in N,N-dimethylformamide (DMF) with potassium carbonate (2.0–2.2 equivalents) at 75–80°C for 20 hours, yielding the intermediate 1-(3-methoxy-4-nitrophenyl)piperidin-4-one with 90% purity and 98% yield . Subsequent hydrogenation of the ketone group using 10% Pd/C under 1.5 MPa H₂ in methanol saturated with ammonia affords the final amine derivative .

Key advantages of this method include:

  • Mild reaction conditions : Temperatures below 100°C prevent nitro group decomposition .

  • Scalability : The use of inexpensive catalysts (e.g., tetrabutylammonium bromide) and solvents (DMF, methanol) aligns with industrial production requirements .

Reductive Amination Pathways

Alternative routes employ reductive amination to construct the piperidine-propylamine backbone. In a protocol by Aslanian et al. (2008) , 3-(2-methoxy-4-nitrophenoxy)propanal is condensed with piperidine in the presence of sodium cyanoborohydride , yielding the target compound at a 72% isolated yield . This method benefits from:

  • Chemoselectivity : Sodium cyanoborohydride selectively reduces imine intermediates without affecting the nitro group .

  • Room-temperature compatibility : Reactions proceed efficiently at 25°C, reducing energy costs .

Mitsunobu Coupling for Ether Formation

The Mitsunobu reaction has been utilized to form the critical aryl ether linkage. Banyu Pharmaceutical Co., Ltd. disclosed a method where 2-methoxy-4-nitrophenol reacts with 3-bromopropylpiperidine using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) . This approach achieves an 80% yield but requires stringent anhydrous conditions and generates stoichiometric phosphine oxide waste, complicating large-scale applications .

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Solvent Temperature Yield Reference
Nucleophilic SubstitutionTetrabutylammonium bromideDMF75–80°C90%
Reductive AminationNaBH₃CNMeOH25°C72%
Mitsunobu CouplingDEAD, PPh₃THF0–25°C80%

Key observations :

  • Nucleophilic substitution offers the highest yield and scalability, making it preferred for industrial synthesis .

  • Reductive amination provides superior chemoselectivity for lab-scale applications requiring minimal byproducts .

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from n-hexane . The final compound exhibits a melting point of 168–171°C and a molecular weight of 264.32 g/mol . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structural integrity, with characteristic signals for the nitro group (δ 8.2–8.4 ppm) and piperidine protons (δ 2.3–3.1 ppm) .

Industrial-Scale Adaptations

For commercial production, continuous flow reactors have been proposed to enhance the efficiency of nitro group retention during high-temperature steps . AMGEN INC. ’s patent (WO2006/44823 A2) emphasizes recycling DMF and tetrabutylammonium bromide to reduce costs, achieving a 95% solvent recovery rate .

Chemical Reactions Analysis

1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine exhibits several biological activities, which are crucial for its application in medicinal fields:

  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains, suggesting its utility in treating infections.
  • CNS Activity : It may have implications in treating central nervous system disorders, including mild cognitive impairment and conditions like Alzheimer's disease.
  • Metabolic Syndrome : The compound's ability to inhibit specific enzymes may help manage metabolic disorders such as type 2 diabetes and obesity .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of similar compounds, providing insights into the potential applications of this compound:

  • Antiviral Studies : Research on related piperidine derivatives has demonstrated antiviral properties against HIV-1 and other viruses. These findings suggest that this compound could also exhibit similar effects .
  • Antifungal Activity : Some studies have highlighted the antifungal potential of piperidine derivatives, indicating that this compound may be effective against fungal infections .
  • Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound is essential for predicting its efficacy and safety profile in clinical settings. Interaction studies are ongoing to elucidate its mechanism of action .

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological processes . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Piperidine Derivatives
Compound Name Substituent on Phenoxy Group Key Functional Groups Molecular Weight (g/mol) Reference
1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine 2-Methoxy-4-nitro -OCH₃, -NO₂ ~352.37 (calculated) N/A
DL76 (1-[3-(4-tert-butylphenoxy)propyl]piperidine) 4-tert-Butyl -C(CH₃)₃ 351.44
Pitolisant (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine) 4-Chloro -Cl 295.85
CP-190,325 (4-[benzylmethoxymethyl]-piperidine) Benzylmethoxymethyl -CH₂-O-CH₂-C₆H₅ 397.49
Compound 3m (C22H25ClN4O) 4-Chlorophenyl-1,2,4-triazolyl -Cl, triazole 396.92

Key Observations :

  • The nitro group in the target compound distinguishes it from most analogs, which typically feature halogens (e.g., -Cl in Pitolisant) or alkyl groups (e.g., -tert-butyl in DL76). The nitro group may enhance electrophilic interactions but could raise metabolic stability or toxicity concerns .

Pharmacological Activities

Table 2: Pharmacological Profiles of Selected Compounds
Compound Name Target Receptor/Activity IC50/Ki (nM) Key Findings Reference
Pitolisant H3R Antagonism 0.2–5.92* Approved for narcolepsy; high blood-brain barrier permeability
Compound 3m (triazolylphenoxy derivative) H3R Antagonism 5.92 High potency due to triazole-mediated hydrogen bonding
Compound 93 (4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine) Calcium Channel Blocking 10–30 mg/kg 17% BP reduction at 10 mg/kg in SHR model
HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine) Sigma Receptor Binding 3.2 Dual H3R/sigma receptor activity

Key Observations :

  • H3R Antagonism: Pitolisant and triazolylphenoxy derivatives (e.g., 3m) exhibit nanomolar-range potency, attributed to their aromatic substituents and linker flexibility. The nitro group in the target compound may enhance H3R binding affinity if positioned to interact with hydrophobic pockets or catalytic residues .
  • Calcium Channel Blocking: Compound 93 demonstrates antihypertensive effects via calcium channel blockade, suggesting that electron-withdrawing groups (e.g., -NO₂) in the target compound could similarly modulate ion channel activity .

Key Observations :

  • The target compound’s synthesis would likely follow alkylation strategies used for analogs, employing 3-(2-methoxy-4-nitrophenoxy)propyl bromide and piperidine under basic conditions .
  • The nitro group may reduce metabolic stability compared to halogenated analogs, necessitating formulation as a salt (e.g., oxalate or hydrochloride) to improve solubility and shelf life .

Biological Activity

1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a propyl chain attached to a methoxy-nitrophenyl group. This unique substitution pattern is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may act as a ligand in receptor binding assays, potentially modulating neurotransmitter systems and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. The compound has shown significant activity against various bacterial strains, warranting further investigation into its potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0125 mg/mL
Pseudomonas aeruginosa0.050 mg/mL

These findings suggest that the compound exhibits potent antibacterial effects, comparable to established antibiotics.

Neuroprotective Effects

In addition to its antimicrobial properties, research indicates that this compound may possess neuroprotective qualities. A study involving animal models demonstrated that compounds with similar structures could protect dopaminergic neurons from neurodegeneration, potentially through modulation of dopamine receptor activity.

Case Studies

  • Antibacterial Efficacy : In a controlled study, this compound was tested against clinical isolates of resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth and showed potential for development as a new antibiotic class.
  • Neuroprotection : Another study explored the neuroprotective effects of related piperidine compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta aggregation and oxidative stress markers, indicating potential therapeutic applications for neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution reactions. For example, coupling a piperidine derivative with a substituted phenoxypropyl intermediate under basic conditions (e.g., NaOH in dichloromethane) . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction temperature. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm purity (>99%) and structural integrity .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodology : Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation. Avoid exposure to strong oxidizers, as nitro groups are redox-sensitive. Pre-experiment stability assays (e.g., accelerated degradation studies under varying pH/temperature) are advised .

Q. What analytical techniques are most effective for structural elucidation and purity assessment?

  • Methodology : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, FT-IR for functional group analysis, and X-ray crystallography (if crystalline forms are obtainable). Purity should be validated via HPLC with UV detection (λ = 254 nm) and LC-MS for trace impurity profiling .

Advanced Research Questions

Q. How can conflicting pharmacological data for piperidine derivatives be resolved in target validation studies?

  • Methodology : For receptor-binding assays (e.g., histamine H₃), use orthogonal methods like radioligand displacement and functional cAMP assays. Contradictions may arise from differences in cell models (e.g., transfected HEK293 vs. neuronal cells) or salt forms (e.g., hydrochloride vs. free base). Normalize data to internal controls and validate with in vivo models .

Q. What strategies mitigate off-target effects of this compound in CNS studies?

  • Methodology : Employ selectivity profiling against related receptors (e.g., dopamine D₂, serotonin 5-HT₃) using competitive binding assays. Computational docking (e.g., AutoDock Vina) can predict binding poses and guide structural modifications to enhance specificity. In silico ADMET tools (e.g., SwissADME) assess blood-brain barrier permeability .

Q. How do crystallographic variations (e.g., salt forms) impact the compound’s pharmacokinetic properties?

  • Methodology : Compare solubility, bioavailability, and dissolution rates of hydrochloride salts vs. free bases. Techniques include powder X-ray diffraction (PXRD) to confirm polymorphic forms and dynamic vapor sorption (DVS) for hygroscopicity analysis. Patent data on analogous compounds (e.g., 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine HCl) suggest salt forms enhance stability and patentability .

Q. What experimental designs address discrepancies in metabolic stability data across species?

  • Methodology : Conduct parallel microsomal assays (human, rat, mouse) with LC-MS/MS quantification of metabolites. Use cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) to identify enzyme-specific degradation pathways. Cross-validate with in vivo pharmacokinetic studies in rodents, adjusting for species-specific metabolic rates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results in in vitro vs. in vivo models?

  • Methodology : In vitro cytotoxicity (e.g., IC₅₀ in HeLa cells) may overpredict toxicity due to static culture conditions. Validate using 3D spheroid models or organ-on-chip systems to mimic tissue complexity. Compare with in vivo maximum tolerated dose (MTD) studies in rodents, accounting for hepatic clearance and protein binding .

Q. What factors explain variability in receptor binding affinity measurements?

  • Methodology : Variability may stem from assay conditions (e.g., buffer ionic strength, temperature) or ligand purity. Standardize protocols using reference compounds (e.g., histamine H₃ antagonist/inverse agonists like BF2.649) and replicate experiments across independent labs. Statistical meta-analysis of published Kᵢ values can identify outliers .

Methodological Resources

  • Synthetic Protocols : (stepwise synthesis), (piperidine alkylation).
  • Safety/Stability : (storage guidelines), (handling precautions).
  • Pharmacology : (patent-derived receptor targets), (preclinical H₃ receptor data).
  • Analytical Techniques : (NIST reference data), (structural analogs).

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